Cas no 40641-90-5 (2-(4-Cyclopropylphenyl)acetic acid)

2-(4-Cyclopropylphenyl)acetic acid is a cyclopropyl-substituted phenylacetic acid derivative with applications in pharmaceutical and organic synthesis. Its structure features a cyclopropyl ring attached to the para position of a phenylacetic acid scaffold, offering unique steric and electronic properties that enhance reactivity in coupling reactions and intermediate formation. The cyclopropyl group contributes to increased metabolic stability and lipophilicity, making it valuable in drug design. This compound is commonly employed in the synthesis of bioactive molecules, including nonsteroidal anti-inflammatory drug (NSAID) analogs and other therapeutic agents. Its high purity and well-defined structure ensure consistent performance in research and industrial applications.
2-(4-Cyclopropylphenyl)acetic acid structure
40641-90-5 structure
商品名:2-(4-Cyclopropylphenyl)acetic acid
CAS番号:40641-90-5
MF:C11H12O2
メガワット:176.2118
MDL:MFCD18452123
CID:859285
PubChem ID:20490528

2-(4-Cyclopropylphenyl)acetic acid 化学的及び物理的性質

名前と識別子

    • 4-Cyclopropylphenylacetic acid
    • 2-(4-cyclopropylphenyl)acetic acid
    • 2-(2-HYDROXYMETHYL-PHENOXY)-N-(2-METHOXY-PHENYL)-ACETAMIDE
    • p-Cyclopropylphenylessigsaeure
    • p-Cyclopropylphenylacetic acid
    • Benzeneacetic acid, 4-cyclopropyl-
    • Benzeneaceticacid,4-cyclopropyl-
    • (4-cyclopropylphenyl)acetic acid
    • GPLBEAZWBXIBCQ-UHFFFAOYSA-N
    • BCP20265
    • Y6219
    • CS-B1080
    • 2-(4-Cyclopropylphenyl)aceticacid
    • SCHEMBL925698
    • DA-06075
    • AKOS006372005
    • Z1198727367
    • EN300-1707742
    • 40641-90-5
    • AC-33694
    • MFCD18452123
    • SY102961
    • AS-39412
    • A1-03125
    • 2-(4-Cyclopropylphenyl)acetic acid
    • MDL: MFCD18452123
    • インチ: 1S/C11H12O2/c12-11(13)7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-7H2,(H,12,13)
    • InChIKey: GPLBEAZWBXIBCQ-UHFFFAOYSA-N
    • ほほえんだ: O([H])C(C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])C1([H])C([H])([H])C1([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 176.08400
  • どういたいしつりょう: 176.083729621g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3
  • 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

  • 密度みつど: 1.216±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: Not available
  • ふってん: 334.3±11.0 °C at 760 mmHg
  • フラッシュポイント: 231.3±14.4 °C
  • ようかいど: 極微溶性(0.53 g/l)(25ºC)、
  • PSA: 37.30000
  • LogP: 2.19110
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

2-(4-Cyclopropylphenyl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1707742-1.0g
2-(4-cyclopropylphenyl)acetic acid
40641-90-5 95.0%
1.0g
$324.0 2025-03-21
abcr
AB456111-250mg
2-(4-Cyclopropylphenyl)acetic acid, 95%; .
40641-90-5 95%
250mg
€443.50 2025-02-27
eNovation Chemicals LLC
Y1048566-250mg
Benzeneacetic acid, 4-cyclopropyl-
40641-90-5 98%
250mg
$210 2024-06-06
eNovation Chemicals LLC
K05422-1g
2-(4-cyclopropylphenyl)acetic acid
40641-90-5 >95%
1g
$595 2024-06-05
Chemenu
CM319269-100mg
2-(4-Cyclopropylphenyl)acetic acid
40641-90-5 95%
100mg
$124 2023-02-17
Enamine
EN300-1707742-2.5g
2-(4-cyclopropylphenyl)acetic acid
40641-90-5 95.0%
2.5g
$639.0 2025-03-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ7903-250MG
2-(4-cyclopropylphenyl)acetic acid
40641-90-5 95%
250MG
¥ 1,141.00 2023-04-13
Alichem
A019109907-5g
2-(4-Cyclopropylphenyl)acetic acid
40641-90-5 95%
5g
$1680.96 2023-09-02
Alichem
A019109907-250mg
2-(4-Cyclopropylphenyl)acetic acid
40641-90-5 95%
250mg
$189.88 2023-09-02
Apollo Scientific
OR451113-1g
4-Cyclopropylphenylacetic acid
40641-90-5 95%
1g
£450.00 2025-02-20

2-(4-Cyclopropylphenyl)acetic acid 関連文献

2-(4-Cyclopropylphenyl)acetic acidに関する追加情報

Introduction to 2-(4-Cyclopropylphenyl)acetic acid (CAS No. 40641-90-5)

2-(4-Cyclopropylphenyl)acetic acid, identified by its Chemical Abstracts Service (CAS) number 40641-90-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its cyclopropyl-substituted phenyl ring and a terminal acetic acid moiety, has garnered attention due to its structural versatility and potential biological activities. The presence of the cyclopropyl group introduces steric hindrance, which can influence both the reactivity and the pharmacokinetic properties of the compound, making it a valuable scaffold for drug discovery efforts.

The structural motif of 2-(4-Cyclopropylphenyl)acetic acid is particularly intriguing from a synthetic chemistry perspective. The aromatic ring system, coupled with the acetic acid functionality, provides multiple sites for chemical modification, enabling the development of derivatives with tailored properties. This flexibility has been exploited in various research endeavors, including the synthesis of novel agrochemicals and potential therapeutic agents.

In recent years, there has been a growing interest in exploring the pharmacological potential of compounds featuring cyclopropyl groups. These groups are known to enhance binding affinity and metabolic stability, attributes that are highly desirable in drug design. 2-(4-Cyclopropylphenyl)acetic acid serves as a prime example of how such structural features can be integrated into molecular frameworks to yield compounds with improved pharmacological profiles.

One of the most compelling aspects of 2-(4-Cyclopropylphenyl)acetic acid is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged this compound to develop inhibitors targeting various biological pathways. For instance, derivatives of this scaffold have been investigated for their potential in modulating enzyme activity, which could lead to novel treatments for metabolic disorders and inflammatory conditions.

The acetic acid moiety in 2-(4-Cyclopropylphenyl)acetic acid also contributes to its utility in medicinal chemistry. Acetic acid derivatives are well-documented for their ability to interact with biological targets such as receptors and enzymes. This functionality has been harnessed in the design of molecules that exhibit potent effects on physiological processes. The cyclopropyl group further enhances these interactions by optimizing binding geometry and reducing unwanted side effects.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2-(4-Cyclopropylphenyl)acetic acid for biological activity. High-throughput virtual screening (HTVS) and molecular docking studies have identified several promising derivatives with enhanced efficacy and selectivity. These computational approaches have accelerated the drug discovery process, allowing researchers to focus on the most promising candidates for further experimental validation.

The synthesis of 2-(4-Cyclopropylphenyl)acetic acid itself is an elegant demonstration of modern organic chemistry techniques. The introduction of the cyclopropyl group at the para position relative to the acetic acid functionality requires precise control over reaction conditions to ensure high yield and purity. Advanced catalytic methods, including transition metal-catalyzed cross-coupling reactions, have been instrumental in achieving these synthetic goals.

From a broader perspective, 2-(4-Cyclopropylphenyl)acetic acid exemplifies the importance of structural diversity in pharmaceutical research. By modifying various functional groups within its framework, chemists can generate libraries of compounds with diverse biological activities. This approach has been successful in identifying lead compounds for further optimization, ultimately leading to new therapeutic agents that address unmet medical needs.

The compound's relevance extends beyond academic research; it has also attracted attention from industrial pharmaceutical companies seeking novel molecular entities for drug development. The combination of structural complexity and known bioactivity makes 2-(4-Cyclopropylphenyl)acetic acid an attractive candidate for further exploration in both preclinical and clinical settings.

In conclusion, 2-(4-Cyclopropylphenyl)acetic acid (CAS No. 40641-90-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, coupled with its potential biological activities, make it a valuable tool for researchers aiming to develop innovative therapeutic solutions. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the future of drug discovery and development.

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